molecular formula C13H10ClF3N4O2 B071834 (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 175137-33-4

(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No. B071834
M. Wt: 346.69 g/mol
InChI Key: GAZJHYLRVKLLFC-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that feature both pyrimidine and chlorophenyl functional groups, potentially offering a variety of biological activities and applications in material science due to their structural uniqueness and chemical functionality.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including condensation and cyclization processes that lead to the formation of complex pyrimidine derivatives. For instance, a one-pot synthesis method has been developed that offers high yields and simplicity, showcasing the feasibility of synthesizing such compounds efficiently (Yadav et al., 2021).

Molecular Structure Analysis

X-ray crystallography has been used to determine the crystal structures of similar compounds, revealing insights into their molecular geometry, hydrogen bonding patterns, and supramolecular assemblies. These studies provide valuable information on how different substituents influence the overall molecular arrangement and interactions within crystals (Boechat et al., 2014).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, including cyclization, halogenation, and substitution reactions, which can significantly alter their chemical properties. These reactions are critical for modifying the biological activity and solubility of these compounds, allowing for their potential use in various applications.

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and pharmaceuticals. Techniques like single-crystal X-ray diffraction provide detailed information about the crystalline structure and physical state under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to form hydrogen bonds, are essential for understanding the behavior of these compounds in biological systems or material applications. Studies have shown that the introduction of trifluoromethyl groups can enhance the compound's stability and reactivity, offering new pathways for chemical modifications and applications (Zanatta et al., 2003).

Scientific Research Applications

Azolopyrimidines and Pyrimidoquinazolines Synthesis

  • A study by El-Reedy et al. (1989) demonstrates the synthesis of azolopyrimidines and pyrimidoquinazolines from 4-chloropyrimidines, which is relevant to the chemistry of compounds like (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate (El-Reedy, Ayyad, & Ali, 1989).

Green Synthesis of Methyl 4-(4-chlorophenyl) Pyrazolo Pyrimidine Carboxylate

  • Yadav et al. (2021) developed a green and efficient synthetic protocol for compounds like methyl 4-(4-chlorophenyl) pyrazolo pyrimidine carboxylate, illustrating the environmentally friendly approaches in synthesizing similar compounds (Yadav, Lim, Kim, & Jeong, 2021).

Synthesis and Antimicrobial Activity of Thienopyrimidine Derivatives

Facile Synthesis of Thieno[3,2-d]Pyrimidines

  • Song (2007) presents a facile method for the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, important for their biological and medicinal activities (Song, 2007).

Antimicrobial Evaluation of New Pyrimidines

  • Abdelghani et al. (2017) studied the synthesis and antimicrobial evaluation of new pyrimidines and condensed pyrimidines, highlighting the antimicrobial potential of these compounds (Abdelghani, Said, Assy, & Hamid, 2017).

properties

IUPAC Name

(4-chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2/c14-8-3-1-7(2-4-8)6-23-11(22)9-5-19-12(21-18)20-10(9)13(15,16)17/h1-5H,6,18H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZJHYLRVKLLFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CN=C(N=C2C(F)(F)F)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371382
Record name (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

CAS RN

175137-33-4
Record name (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chlorophenyl)methyl 2-hydrazinyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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